BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: .NET OPC Client
Memory Leak Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Net-opc

Cat. No.: B155737

This guide provides troubleshooting steps and frequently asked questions to help researchers,
scientists, and drug development professionals diagnose and resolve memory leaks in long-
running .NET OPC client applications.

Troubleshooting Guides

A memory leak in a long-running application manifests as a gradual increase in memory
consumption over time, eventually leading to performance degradation, instability, and crashes.
The following troubleshooting methodologies will guide you through identifying and resolving
these issues in your .NET OPC client.

Methodology 1: Initial Assessment and Monitoring

Objective: To confirm the presence of a memory leak and gather preliminary data.
Experimental Protocol:

o Establish a Baseline: When the application is first started, use Windows Task Manager or
Performance Monitor (PerfMon) to record the initial memory usage (Private Bytes or Working
Set).

e Long-Term Monitoring: Allow the application to run for an extended period under normal
operating conditions. This could be hours or even days, depending on the rate of the
suspected leak.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

» Periodic Data Collection: At regular intervals, record the memory usage. Note any correlation
between specific application events (e.g., connecting/disconnecting from the OPC server,
subscribing to a large number of tags) and increases in memory.

e Analyze the Trend: Plot the memory usage over time. A steady, upward trend that does not
plateau is a strong indicator of a memory leak.[1]

Methodology 2: Identifying the Leak Source with
Memory Profiling

Objective: To pinpoint the specific objects and code paths responsible for the memory leak.
Experimental Protocol:

o Select a Profiling Tool: Choose a suitable .NET memory profiler. Common choices include:

[¢]

Visual Studio Diagnostic Tools: Integrated into Visual Studio, useful for initial
investigations.[1][2]

[¢]

dotMemory: A powerful, feature-rich memory profiler.

o

ANTS Memory Profiler: Another popular choice for diagnosing memory issues.[1]

o

PerfView: A free and advanced performance analysis tool from Microsoft.[2]

o Take an Initial Snapshot: Start your application and allow it to reach a stable state. Use the
memory profiler to take an initial snapshot of the memory heap. This will serve as your
baseline.

o Exercise the Application: Let the application run for a significant period, performing its typical
operations that you suspect might be causing the leak.

o Take Subsequent Snapshots: Take one or more additional snapshots of the memory heap at
later points in time.

o Compare Snapshots: Use the profiler's comparison feature to analyze the difference
between the snapshots. The profiler will highlight objects that have increased in number and

© 2025 BenchChem. All rights reserved. 2/8 Tech Support

https://michaelscodingspot.com/find-fix-and-avoid-memory-leaks-in-c-net-8-best-practices/
https://michaelscodingspot.com/find-fix-and-avoid-memory-leaks-in-c-net-8-best-practices/
https://dotnetfullstackdev.medium.com/stop-the-leak-how-to-prevent-memory-leaks-in-net-applications-197b28695121
https://michaelscodingspot.com/find-fix-and-avoid-memory-leaks-in-c-net-8-best-practices/
https://dotnetfullstackdev.medium.com/stop-the-leak-how-to-prevent-memory-leaks-in-net-applications-197b28695121
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

size. Pay close attention to objects related to your OPC client library, such as connection
objects, subscription objects, and data item objects.

e Analyze Object Retention Paths: Once you have identified leaking objects, use the profiler to
examine their GC (Garbage Collector) roots. This will show you what is preventing these
objects from being collected, leading you to the source of the leak in your code.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of memory leaks in a .NET OPC client?
Al: Memory leaks in .NET OPC clients often stem from a few common issues:

e Unsubscribed Events: OPC client libraries often use events to notify your application of data
changes, alarms, or server status changes. If you subscribe to these events but fail to
unsubscribe when the client or subscription is no longer needed, the event publisher (the
OPC library object) will hold a reference to your subscriber object, preventing it from being
garbage collected.[2][3]

o Improperly Disposed Objects: OPC client libraries often provide objects for managing
connections, subscriptions, and items. These objects may wrap unmanaged resources. It is
crucial to call the Dispose() method (often via a using statement) on these objects when they
are no longer needed to ensure that these resources are released.[4]

» Static References: Storing OPC-related objects in static variables or collections can lead to
memory leaks, as these objects will remain in memory for the lifetime of the application, even
if they are no longer in use.[2][3]

o Growing Collections: If your application stores OPC data in collections (e.g., a list of
historical data), and these collections are allowed to grow indefinitely without any mechanism
for clearing old data, this will lead to a gradual increase in memory usage.[3][4]

e COM Interop Issues (for OPC DA): When using OPC DA, which is based on COM
technology, improper handling of COM objects can lead to memory leaks. This can happen if
you are not correctly releasing references to COM objects, causing them to remain in
memory.[5][6]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support

https://michaelscodingspot.com/find-fix-and-avoid-memory-leaks-in-c-net-8-best-practices/
https://dotnetfullstackdev.medium.com/stop-the-leak-how-to-prevent-memory-leaks-in-net-applications-197b28695121
https://github.com/nauful/LibUA
https://www.site24x7.com/learn/eliminate-net-memory-leaks.html
https://dotnetfullstackdev.medium.com/stop-the-leak-how-to-prevent-memory-leaks-in-net-applications-197b28695121
https://github.com/nauful/LibUA
https://github.com/nauful/LibUA
https://www.site24x7.com/learn/eliminate-net-memory-leaks.html
https://ekasiswanto.wordpress.com/2012/05/01/case-of-memory-leaks-in-opc/
https://forum.inductiveautomation.com/t/memory-leak-while-using-opc-ua-server/19733
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Q2: My OPC client is based on OPC DA and uses COM Interop. How can | troubleshoot
memory leaks?

A2: Memory leaks in .NET applications using COM Interop, such as those for OPC DA, require
special attention. The .NET garbage collector manages .NET objects, but you are responsible
for managing the lifecycle of COM objects. Here are some key points:

» Release COM Obijects: Ensure that you are explicitly releasing COM objects when you are
finished with them. In C#, you can use Marshal.ReleaseComObiject() and
Marshal.FinalReleaseComObiject() for this purpose.

e Runtime Callable Wrappers (RCWSs): .NET interacts with COM objects through a proxy
called a Runtime Callable Wrapper (RCW). A memory profiler can help you identify if RCWs
are being held in memory longer than expected, which would indicate that a reference to the
underlying COM object is not being released.[7]

e Check for Leaks in the OPC Server: It's also possible that the memory leak is in the OPC
server itself, triggered by a specific pattern of client interaction.[6][8] If you suspect this, you
may need to contact the OPC server vendor for support.

Q3: I'm using an OPC UA client. Are there any specific memory leak considerations?

A3: While OPC UA is not based on COM, and thus avoids COM Interop issues, memory leaks
can still occur. The common causes mentioned in Q1 (unsubscribed events, improperly
disposed objects, static references, and growing collections) are all still relevant. With OPC UA,
pay close attention to the lifecycle of session and subscription objects provided by your chosen
.NET OPC UA SDK. Always ensure these are properly closed and disposed of when no longer
needed.

Q4: Can caching OPC data cause memory leaks?

A4: Yes, improper caching is a common cause of memory leaks. If you are caching OPC tag
values or historical data in memory, you must have a strategy for evicting old or unused data
from the cache. Without an eviction policy (e.g., based on time or memory pressure), the cache
will grow indefinitely, leading to a memory leak.[4][9]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support

https://stackoverflow.com/questions/5443771/how-can-we-detect-memory-leaks-in-a-com-interop-application
https://forum.inductiveautomation.com/t/memory-leak-while-using-opc-ua-server/19733
https://control.com/forums/threads/memory-usage-by-opc-server-and-client.21283/
https://www.site24x7.com/learn/eliminate-net-memory-leaks.html
https://medium.com/@vivek-baliyan/5-net-memory-leaks-that-took-down-our-apps-and-how-we-fixed-them-2132272f9f54
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Memory Leak Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting memory leaks in a long-
running .NET OPC client.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

" Profiling & Analysis

Setup Memory Profiler

(e.g., Visual Studio, dotMemory) |

A

Take Memory Snapshots
(Baseline & Subsequent)

Y
Compare Snapshots to
Identify Growing Objects

| Analyze GC Roots of
\ Leaking Objects |

i

A

Code Investigation

A \
Review Static References Inspect Growing Collections For OPC DA: Check COM Check for Unsubscribed Events Verify IDisposable is Called
to OPC Objects and Caches Object Release (Marshal.ReleaseComObject) (e.g., DataChange, Alarms) (using statements)

Leak Confirmed

Resolution A
Y
ode
bscribe, Dispose, e

Retest and Monitor @

N— T
Issue Resolved Issue Persists
Observation & Confirmation

)
Observe Increasing Memory Usage
(Task Manager, PerfMon)

Confirm Continuous Growth
(No Plateau)

Click to download full resolution via product page

Caption: Workflow for troubleshooting memory leaks in .NET OPC clients.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. michaelscodingspot.com [michaelscodingspot.com]

. dotnetfullstackdev.medium.com [dotnetfullstackdev.medium.com]

. GitHub - nauful/LibUA: Open-source OPC UA client and server library [github.com]
. How to Detect & Eliminate .NET Memory Leaks - Site24x7 Learn [site24x7.com]

. ekasiswanto.wordpress.com [ekasiswanto.wordpress.com]

. forum.inductiveautomation.com [forum.inductiveautomation.com]

. stackoverflow.com [stackoverflow.com]

. control.com [control.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. medium.com [medium.com]

¢ To cite this document: BenchChem. [Technical Support Center: .NET OPC Client Memory
Leak Troubleshooting]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b155737#memory-leak-troubleshooting-in-a-long-
running-net-opc-client]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-custom-synthesis
https://michaelscodingspot.com/find-fix-and-avoid-memory-leaks-in-c-net-8-best-practices/
https://dotnetfullstackdev.medium.com/stop-the-leak-how-to-prevent-memory-leaks-in-net-applications-197b28695121
https://github.com/nauful/LibUA
https://www.site24x7.com/learn/eliminate-net-memory-leaks.html
https://ekasiswanto.wordpress.com/2012/05/01/case-of-memory-leaks-in-opc/
https://forum.inductiveautomation.com/t/memory-leak-while-using-opc-ua-server/19733
https://stackoverflow.com/questions/5443771/how-can-we-detect-memory-leaks-in-a-com-interop-application
https://control.com/forums/threads/memory-usage-by-opc-server-and-client.21283/
https://medium.com/@vivek-baliyan/5-net-memory-leaks-that-took-down-our-apps-and-how-we-fixed-them-2132272f9f54
https://www.benchchem.com/product/b155737#memory-leak-troubleshooting-in-a-long-running-net-opc-client
https://www.benchchem.com/product/b155737#memory-leak-troubleshooting-in-a-long-running-net-opc-client
https://www.benchchem.com/product/b155737#memory-leak-troubleshooting-in-a-long-running-net-opc-client
https://www.benchchem.com/product/b155737#memory-leak-troubleshooting-in-a-long-running-net-opc-client
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155737?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

